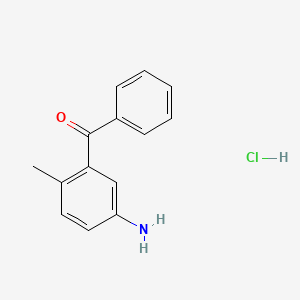

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, also known as AMPMH, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and is structurally similar to the amino acid phenylalanine. AMPMH has been used in a variety of research studies, including studies of its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

Anti-Inflammatory Activity

A series of 4-aminobenzophenones, including derivatives similar to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, have been synthesized and shown to exhibit high anti-inflammatory activity. These compounds were found to potently inhibit the release of proinflammatory cytokines IL-1beta and TNF-alpha in human peripheral blood mononuclear cells stimulated by LPS. They were also identified as potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).

Chromatographic Analysis

In the field of analytical chemistry, chromatographic techniques have been developed for the separation and quantitative determination of compounds structurally related to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride. For instance, two methods for the chromatographic separation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, a compound sharing structural similarities, were developed using thin-layer and column chromatography (Dulak et al., 1967).

Antimycobacterial Activity

Research has shown that derivatives of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride possess antimycobacterial activities. For example, certain derivatives demonstrated good activity against isoniazid-resistant Mycobacterium tuberculosis, showcasing their potential in the treatment of tuberculosis (Ali & Yar, 2007).

Hydrogen Bonding Studies

Studies on molecules structurally related to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride have revealed insights into hydrogen bonding patterns. For instance, investigations into the hydrogen-bonded structures of related compounds have provided valuable information about molecular interactions and structure (Quiroga et al., 2010).

Molecular Docking and DFT Studies

Recent studies have involved the synthesis and characterization of compounds similar to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, followed by density functional theory (DFT) calculations and molecular docking studies. These studies help understand the molecular structure, bonding features, and potential antibacterial activity of the compounds (Shahana & Yardily, 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds analogous to (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride have been carried out to explore their crystal structures and chemical properties. This includes the study of Schiff base derivatives and their characterization using NMR, X-ray diffraction, and DFT calculations (Kaur et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to have diverse biological activities .

Result of Action

Similar compounds with an indole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARVRLRHXSCJJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)